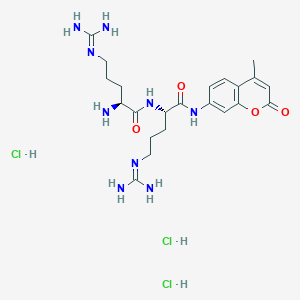

L-精氨酰-L-精氨酸 7-酰胺-4-甲基香豆素三盐酸盐

描述

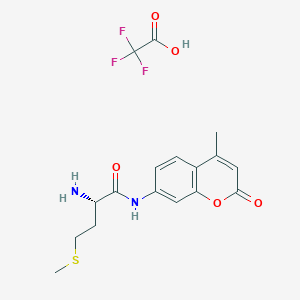

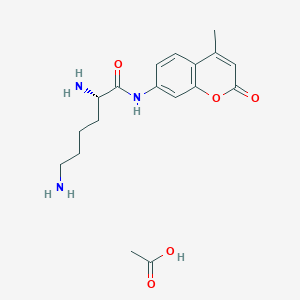

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate used primarily in biochemical assays. It is known for its specificity towards certain proteases, making it a valuable tool in enzymatic studies. The compound has the chemical formula C22H33N9O4·3HCl and a molecular weight of 596.94 .

科学研究应用

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:

Biochemistry: Used to study the activity of proteases, particularly cathepsin H.

Medicine: Employed in diagnostic assays to detect protease activity in various diseases.

Chemistry: Utilized in the development of new assays and analytical techniques.

Industry: Applied in the quality control of enzyme preparations.

作用机制

Target of Action

The primary target of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is cathepsin H , a lysosomal cysteine protease . Cathepsin H plays a crucial role in protein degradation, antigen processing, and other cellular processes .

Mode of Action

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride acts as a specific substrate for cathepsin H . . The compound is cleaved by cathepsin H, leading to changes in the enzyme’s activity.

Biochemical Pathways

The interaction of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride with cathepsin H affects the lysosomal protein degradation pathway

Pharmacokinetics

Its solubility in acetic acid and water suggests that it may have good bioavailability .

Result of Action

The cleavage of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride by cathepsin H results in changes in the enzyme’s activity. This can affect various cellular processes, including protein degradation and antigen processing .

生化分析

Biochemical Properties

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in biochemical reactions. It interacts with cathepsin H, a lysosomal cysteine protease . The nature of these interactions involves the hydrolysis of the compound by the enzyme, leading to the release of a strong fluorescent signal .

Cellular Effects

The effects of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride on cells are primarily related to its role as a substrate for cathepsin H . As cathepsin H is involved in protein degradation within lysosomes, the compound can indirectly influence cellular processes such as protein turnover and recycling .

Molecular Mechanism

The molecular mechanism of action of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride involves its hydrolysis by cathepsin H . This reaction releases a strong fluorescent signal, which can be detected and quantified . This allows for the assessment of cathepsin H activity in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride can be observed over time through the monitoring of the fluorescent signal generated by its hydrolysis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies .

Metabolic Pathways

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is involved in the metabolic pathway of protein degradation, specifically as a substrate for the enzyme cathepsin H . The compound’s interactions with this enzyme can potentially influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride within cells and tissues are likely to be influenced by the localization of cathepsin H, as the compound is a substrate for this enzyme .

Subcellular Localization

The subcellular localization of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is likely to be within lysosomes, given that it is a substrate for the lysosomal enzyme cathepsin H . Its localization can influence its activity and function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride typically involves the coupling of L-arginine derivatives with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity, often exceeding 98% . The final product is typically obtained as a white to off-white powder.

化学反应分析

Types of Reactions

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .

Major Products

The major product formed from the hydrolysis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .

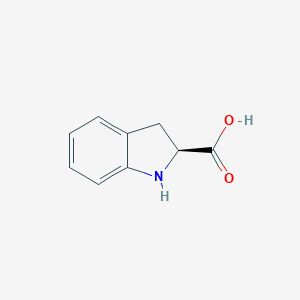

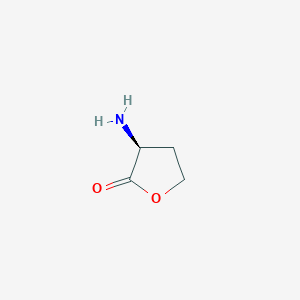

相似化合物的比较

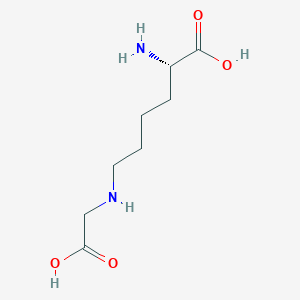

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is unique due to its high specificity for certain proteases. Similar compounds include:

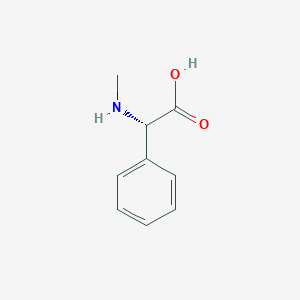

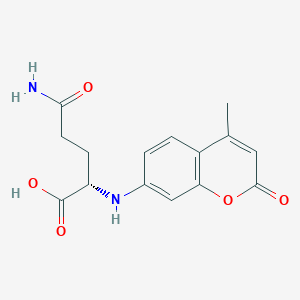

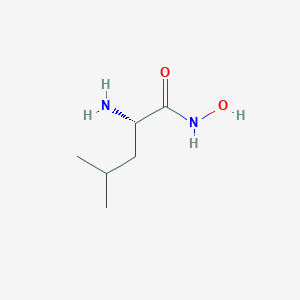

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase.

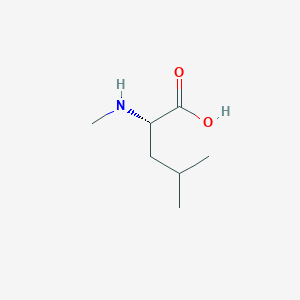

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Similar in structure but used for different proteases.

These compounds share the common feature of being fluorogenic substrates but differ in their specificity and applications.

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVRMNAOAAXTM-XYTXGRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647367 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-69-0 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。